![molecular formula C15H11Cl3O3 B2565543 2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 832677-96-0](/img/structure/B2565543.png)
2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde” is a chemical compound with the molecular formula C15H11Cl3O3 . It is used in research .
Synthesis Analysis
While specific synthesis methods for “2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde” were not found, a method for synthesizing 2,4-dichlorobenzoyl chloride, which could potentially be used in the synthesis of similar compounds, involves catalyzing 2,4-dichlorobenzotrichloride and carboxylic acid .
Molecular Structure Analysis
The molecular weight of “2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde” is 345.61 . The SMILES string representation of the molecule is ClC1=CC(OCC2=C(Cl)C=CC=C2)=C(OC)C=C1C([H])=O .
Physical And Chemical Properties Analysis
The molecular weight of “2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde” is 345.61 . The compound is a solid . Further physical and chemical properties were not found in the search results.
Applications De Recherche Scientifique
Subheading Synthesis of Halogenated Vanillin Derivatives and Their Antioxidant Properties
In a study focused on synthesizing halogenated vanillin derivatives, researchers created compounds like 3-chloro-4-hydroxy-5-methoxybenzaldehyde through chlorination of vanillin and evaluated their antioxidant properties. The synthesized compounds were tested for antioxidant activity using the DPPH method, showcasing the potential of these derivatives in antioxidant applications (Rijal, Haryadi, & Anwar, 2022).
Crystal Structures and Molecular Interactions
Subheading Investigating the Molecular Structure and Hydrogen Bonding Patterns of Methoxybenzaldehyde Oxime Derivatives
A study on the crystal structures of methoxybenzaldehyde oxime derivatives revealed different molecular conformations and hydrogen-bonding patterns. The research provided insights into the intermolecular interactions of these compounds, contributing to a deeper understanding of their structural properties (Gomes et al., 2018).
Anticancer Activity
Subheading Exploring the Anticancer Potential of Benzyloxybenzaldehyde Derivatives
Researchers synthesized a series of benzyloxybenzaldehyde derivatives and assessed their anticancer activity against the HL-60 cell line. The study identified compounds exhibiting significant activity at low concentrations, indicating the promising anticancer potential of these derivatives (Lin et al., 2005).
Photocatalytic Activity
Subheading Photocatalytic Oxidation of Benzyl Alcohol Derivatives using TiO2 under Visible Light
A study explored the photocatalytic oxidation of benzyl alcohol derivatives to their corresponding aldehydes using a TiO2 photocatalyst under O2 atmosphere and visible light irradiation. The research highlighted the potential of these compounds in photocatalytic applications and their response to visible light (Higashimoto et al., 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O3/c1-20-14-4-10(7-19)13(18)6-15(14)21-8-9-2-3-11(16)5-12(9)17/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLHFSKVPOXPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Cl)OCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2565460.png)
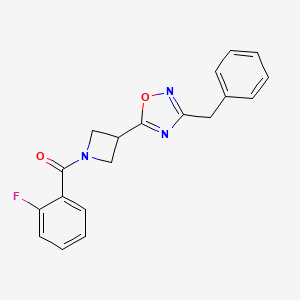
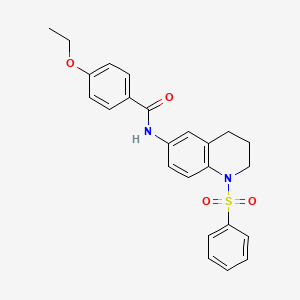
![Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2565468.png)
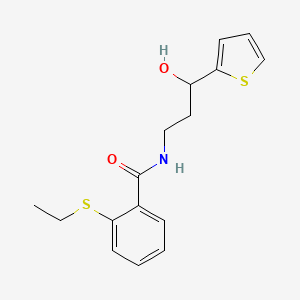
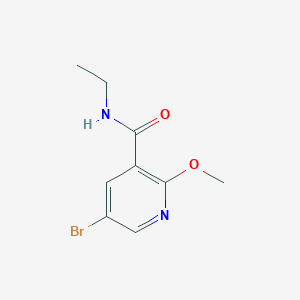

![2-{4-[5-Tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2565474.png)

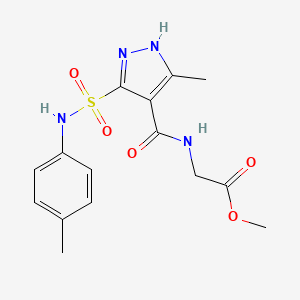
![3-((5-((pyridin-2-ylmethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2565477.png)

![N-(2-furylmethyl)-4-oxo-3-pentyl-2-[(pyridin-4-ylmethyl)thio]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2565481.png)
![2-[(2-fluorophenyl)(epoxy)methyl]-3-oxo-1-azaniabicyclo[2.2.2]octane N-oxide](/img/structure/B2565483.png)